molecular formula C17H16N4O2S B449522 3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea CAS No. 362502-77-0

3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea

Cat. No. B449522
CAS RN: 362502-77-0
M. Wt: 340.4g/mol
InChI Key: SMDPWIHXDHLAHD-UHFFFAOYSA-N
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Description

“3-[2-(1H-indol-3-yl)ethyl]-1-(4-nitrophenyl)thiourea” is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . The compound has a molecular formula of C11H13N3S . It is also known as “[2-(1H-Indol-3-yl)-ethyl]-thiourea” and has a CAS Number of 312751-53-4 .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±29.3 °C .

Scientific Research Applications

Pharmacological Research

Thiourea derivatives are known to exhibit a broad range of biological activities and are often used as pharmacophores in drug discovery. They interact with proteins and receptor targets, which could make them valuable in the development of new medications .

Agricultural Chemistry

In agriculture, thioureas serve as insect growth regulators, anti-fungal agents, and herbicides. The subject compound may have potential uses in these areas due to its structural similarity to other active thioureas .

Corrosion Inhibition

Thioureas and their derivatives can act as corrosion inhibitors for metals. They contain sulfur, nitrogen, and oxygen atoms capable of retarding metallic corrosion .

Biological Applications

A wide array of biological applications has been associated with thiourea derivatives, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Coordination Chemistry

Thiourea derivatives are used as ligands in metal complexes due to their fascinating coordination chemistry. This could be explored for the subject compound in the synthesis of metal complexes with potential applications in catalysis or material science .

Nanotechnology

In nanotechnology, thiourea derivatives play a role as starting precursors in chemical reactions for the synthesis of nanoparticles .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

The properties of the compound, such as its molecular weight and structure, could influence its pharmacokinetic properties. For instance, the presence of the indole moiety could potentially influence the compound’s absorption and distribution.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

For instance, the compound is known to be stored at a temperature of 2-8°C , suggesting that temperature could influence its stability.

properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-21(23)14-7-5-13(6-8-14)20-17(24)18-10-9-12-11-19-16-4-2-1-3-15(12)16/h1-8,11,19H,9-10H2,(H2,18,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDPWIHXDHLAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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